3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid
CAS No.: 379729-51-8
Cat. No.: VC6713392
Molecular Formula: C15H12ClNO4S
Molecular Weight: 337.77
* For research use only. Not for human or veterinary use.
![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid - 379729-51-8](/images/structure/VC6713392.png)
Specification
CAS No. | 379729-51-8 |
---|---|
Molecular Formula | C15H12ClNO4S |
Molecular Weight | 337.77 |
IUPAC Name | (E)-3-[4-[(2-chlorophenyl)sulfamoyl]phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C15H12ClNO4S/c16-13-3-1-2-4-14(13)17-22(20,21)12-8-5-11(6-9-12)7-10-15(18)19/h1-10,17H,(H,18,19)/b10-7+ |
Standard InChI Key | ILWWQTZKJOPNQC-JXMROGBWSA-N |
SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central prop-2-enoic acid backbone (CH₂=CH–COOH) substituted at the β-position with a 4-[(2-chlorophenyl)sulfamoyl]phenyl group. This moiety introduces a sulfonamide bridge (–SO₂–NH–) linking a para-substituted phenyl ring to a 2-chlorophenyl group. The conjugated π-system across the acrylic acid and aromatic rings suggests potential for electronic delocalization, which may influence both physicochemical properties and biological interactions .
Bond Geometry and Conformational Analysis
Though crystallographic data specific to this compound remain unreported, analogous structures exhibit characteristic bond parameters. For example, in (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid, the dihedral angle between aromatic rings measures 69.06° , while sulfonamide-containing compounds like 2-chloro-5-[phenyl(prop-2-enyl)sulfamoyl]benzoate demonstrate S–N bond lengths of ~1.63 Å . These metrics suggest moderate steric hindrance at the sulfamoyl junction and planarity in the acrylic acid system.
Table 1: Hypothesized Bond Lengths Based on Structural Analogues
Infrared Spectroscopy
Key IR absorptions would likely include:
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Broad O–H stretch (~2500–3000 cm⁻¹) from the carboxylic acid
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Strong S=O asymmetric/symmetric stretches (1150–1350 cm⁻¹)
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C=C vinyl stretch (~1630 cm⁻¹)
Nuclear Magnetic Resonance
Hypothetical ¹H NMR signals (δ ppm):
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Vinyl protons: δ 6.3–7.1 (AB quartet, J ≈ 16 Hz)
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Aromatic protons: δ 7.2–8.1 (complex multiplet)
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The molecule can be deconstructed into three building blocks:
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Acrylic acid derivative
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4-Sulfamoylphenyl precursor
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2-Chloroaniline
A convergent synthesis would involve coupling these fragments via sulfonamide formation and Knoevenagel condensation.
Stepwise Procedure
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Sulfonamide Formation: React 4-chlorobenzenesulfonyl chloride with 2-chloroaniline in dichloromethane using triethylamine as base:
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Aldol Condensation: Treat 4-sulfamoylbenzaldehyde with malonic acid in pyridine with piperidine catalyst to form the acrylic acid:
\text{4-(SO}_2\text{NHC}_6\text{H}_3\text{Cl-2)C}_6\text{H}_4\text{CHO} + \text{CH}_2(\text{COOH})_2 \rightarrow \text{3-{4-[(2-ClPh)SO}_2\text{NH]Ph}prop-2-enoic acid}
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Reaction Temperature | 80–100°C | Maximizes Knoevenagel kinetics |
Solvent Polarity | DMF/H₂O (3:1) | Enhances aldehyde solubility |
Catalyst Loading | 5 mol% piperidine | Balances rate vs. side reactions |
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Limited (<1 mg/mL) due to aromatic and sulfonamide hydrophobicity
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logP: Predicted 3.8–4.2 (ChemAxon)
Thermal Behavior
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Melting Point: Estimated 215–230°C based on structural analogues
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Thermogravimetric Analysis: Decomposition onset ~250°C (carboxylic acid decarboxylation)
Crystallographic Considerations
While no single-crystal data exist for this specific compound, the structural motif of hydrogen-bonded carboxylic acid dimers – as seen in (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid – suggests:
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Space Group: Likely P2₁/c or P-1
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Unit Cell Parameters: a ≈ 14.4 Å, b ≈ 5.7 Å, c ≈ 15.4 Å, β ≈ 100.7°
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Intermolecular Interactions: O–H···O hydrogen bonds (2.65–2.75 Å) between carboxylic groups and C–H···O contacts involving sulfonamide oxygen
Table 3: Hypothetical Hydrogen Bond Geometry
Donor–Acceptor | Distance (Å) | Angle (°) |
---|---|---|
O–H(carboxylic)···O=C | 2.68 | 168 |
N–H(sulfonamide)···O=S | 2.89 | 155 |
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